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Introduction
DRAQ7 is a far-red fluorescent DNA dye that serves as an excellent tool for identifying dead or

membrane-compromised cells in microscopy and flow cytometry.[1][2][3][4] Its utility lies in its

inability to cross the intact plasma membranes of live cells.[5][6] Consequently, it exclusively

stains the nuclei of cells with compromised membrane integrity, a hallmark of late apoptosis

and necrosis.[1][2][3][7][8] This property makes DRAQ7 a reliable viability marker in a variety of

cell-based assays.[5][9][10]

One of the key advantages of DRAQ7 is its spectral profile. With excitation maxima at

approximately 599 nm and 644 nm, and an emission maximum around 694 nm when

intercalated with dsDNA, it is well-suited for multicolor imaging experiments.[4][8][9][11] Its far-

red emission minimizes spectral overlap with common fluorophores like GFP and FITC,

simplifying analysis and reducing the need for complex compensation.[7][11] Furthermore,

DRAQ7 has been shown to be non-toxic to cells in long-term culture, allowing for real-time,

kinetic studies of cell viability without impacting cell proliferation.[1][5][12]

This document provides a detailed, step-by-step guide for using DRAQ7 for staining in

microscopy, including protocols for both live-cell viability assessment and nuclear

counterstaining in fixed samples.
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Data Presentation
For reproducible and accurate results, the following tables summarize the key quantitative

parameters for DRAQ7 staining.

Table 1: DRAQ7 Spectral Properties

Parameter Wavelength (nm) Notes

Excitation Maxima 599 / 646[4][7][8][9]

Can be sub-optimally excited

by 488 nm, 568 nm, and 633

nm laser lines.[11]

Emission Maximum
~694 (when bound to dsDNA)

[7][8][9][13]

Emission is detected in the far-

red region, typically above 665

nm.[7][11]

Table 2: Recommended Microscope Filter Sets

Filter Type Specification

Longpass (LP) 695LP, 715LP, or 780LP[7][11][14]

Bandpass (BP) 780/60 BP[1][2]

Table 3: Staining Protocol Parameters

Parameter Live Cell Viability Staining
Fixed Cell Nuclear
Counterstaining

DRAQ7 Concentration 1-3 µM[1][2][13] 5-20 µM[13][15]

Incubation Time 5-30 minutes 5-30 minutes

Incubation Temperature Room Temperature or 37°C[7] Room Temperature or 37°C[7]

Wash Steps Not required[1][2][7]
Not required after DRAQ7

staining[1][2][7]
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Experimental Protocols
Protocol 1: Live-Cell Viability Staining
This protocol is designed for identifying dead cells in a live-cell population.

Materials:

DRAQ7™ (supplied as a ready-to-use solution)

Phosphate Buffered Saline (PBS) or appropriate cell culture medium

Cell sample (adherent or in suspension)

Microscope slides or imaging chambers

Procedure:

Cell Preparation:

For adherent cells, ensure they are cultured on microscope slides or in imaging-

compatible plates/dishes.

For suspension cells, centrifuge the cells and resuspend them in PBS or culture medium

at a concentration of approximately 0.5 x 10^5 cells/mL.[14]

DRAQ7 Addition:

Add DRAQ7™ directly to the cell culture medium to a final concentration of 1-3 µM.[1][2]

[12][13] For example, add 10 µl of 0.3 mM DRAQ7™ stock solution per 1.0 ml of culture

medium for a final concentration of 3 µM.[1][7]

Gently mix by pipetting or swirling the plate.

Incubation:

Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.

Staining is typically faster at 37°C.[7]
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Imaging:

Image the cells directly without any wash steps.[7]

Use appropriate filter sets to visualize the far-red fluorescence of DRAQ7. Dead cells will

exhibit bright nuclear staining.

Protocol 2: Nuclear Counterstaining for Fixed Cells
This protocol is suitable for using DRAQ7 as a nuclear counterstain in fixed and permeabilized

cells, for example, in immunofluorescence assays.

Materials:

DRAQ7™

4% Formaldehyde in PBS

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Wash buffer (e.g., PBS)

Fixed and permeabilized cell sample on a microscope slide or coverslip

Procedure:

Fixation:

Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.[1][2][7]

Gently aspirate the formaldehyde solution and wash the cells twice with PBS.[1][2][7]

Permeabilization (if required for other stains):

If performing immunostaining for intracellular targets, permeabilize the cells with a suitable

buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.

Wash the cells twice with PBS.
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(Optional) Immunostaining:

Perform your standard immunofluorescence staining protocol for your target of interest.

DRAQ7 Counterstaining:

Prepare a 5-20 µM working solution of DRAQ7 in PBS.[13][15] For a 5 µM solution, you

can dilute the 0.3 mM stock 1:60 in PBS.

Add the DRAQ7 working solution to the fixed cells and incubate for 5-30 minutes at room

temperature, protected from light.

Imaging:

The samples can be imaged directly without further washing.[7] Mount the coverslip if

necessary.

Visualize the nuclear staining using a far-red filter set.

Visualization of Experimental Workflows
To aid in the understanding of the experimental procedures, the following diagrams illustrate

the workflows for live and fixed cell staining with DRAQ7.
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Live-Cell Viability Staining Workflow

Start with Live Cells

Prepare Cells
(Adherent or Suspension)

Add DRAQ7 (1-3 µM)

Incubate 5-30 min
(RT or 37°C, protected from light)

Image Directly
(No Wash Step)

 

Fixed-Cell Counterstaining Workflow

Start with Cells on Slide/Coverslip

Fix with 4% Formaldehyde

Wash with PBS

Permeabilize (Optional)

Immunostaining (Optional)

Add DRAQ7 (5-20 µM)

Incubate 5-30 min
(RT, protected from light)

Image Directly
(No Wash Step)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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